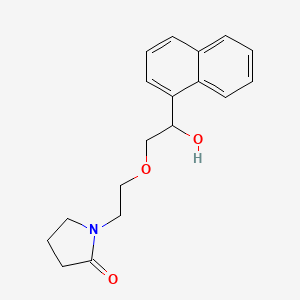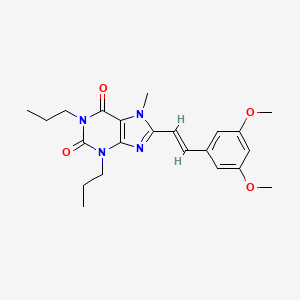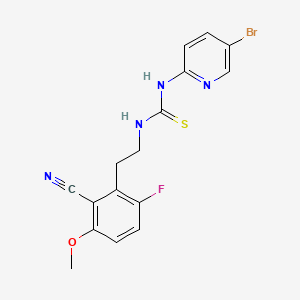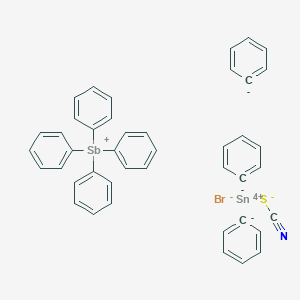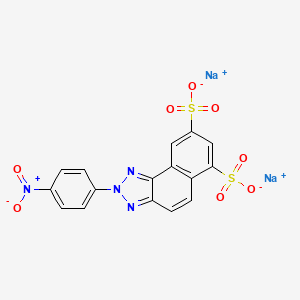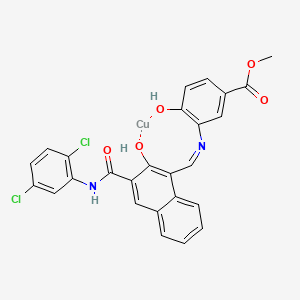
(Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is a complex organic compound with a molecular formula of C26H16Cl2CuN2O5 and a molecular weight of 572.9 g/mol. This compound is known for its unique structure, which includes a copper ion coordinated with a methyl ester and a dichloroanilino group. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper typically involves the following steps:
Formation of the Dichloroanilino Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound to form the dichloroanilino intermediate.
Coupling with Hydroxy-Naphthyl Compound: The intermediate is then coupled with a hydroxy-naphthyl compound under controlled conditions to form the desired naphthyl derivative.
Coordination with Copper Ion: Finally, the naphthyl derivative is reacted with a copper salt (such as copper acetate) to form the copper-coordinated complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor to maintain consistent production rates.
Análisis De Reacciones Químicas
Types of Reactions
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyl derivatives, while reduction may produce reduced copper complexes .
Aplicaciones Científicas De Investigación
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper involves its interaction with molecular targets and pathways. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-((3,5-dichloroanilino)carbonyl)-5-nitrobenzoate
- Methyl 3-((2,3-dichloroanilino)carbonyl)-5-nitrobenzoate
Uniqueness
[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is unique due to its copper coordination and the presence of both naphthyl and dichloroanilino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
85865-84-5 |
|---|---|
Fórmula molecular |
C26H18Cl2CuN2O5 |
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
copper;methyl 3-[[3-[(2,5-dichlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]methylideneamino]-4-hydroxybenzoate |
InChI |
InChI=1S/C26H18Cl2N2O5.Cu/c1-35-26(34)15-6-9-23(31)22(11-15)29-13-19-17-5-3-2-4-14(17)10-18(24(19)32)25(33)30-21-12-16(27)7-8-20(21)28;/h2-13,31-32H,1H3,(H,30,33); |
Clave InChI |
PBCABCXEVUHYRM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)Cl)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


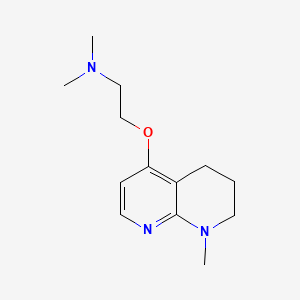
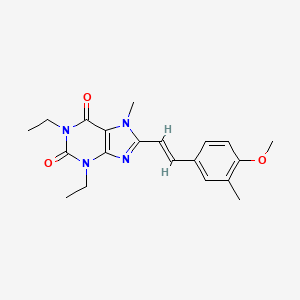
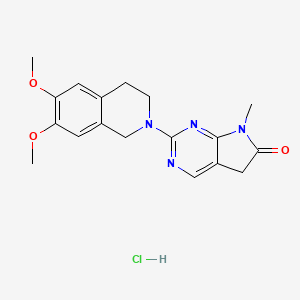
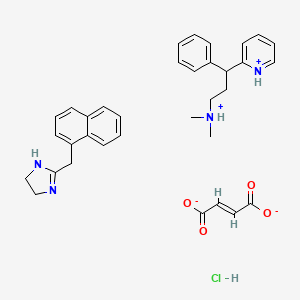
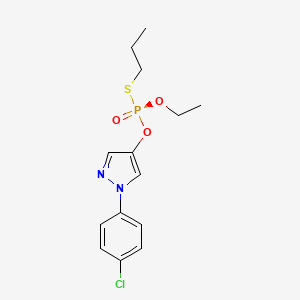
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)

